2,3,6-Tribromo-5-(bromomethyl)pyridine
Overview
Description
2,3,6-Tribromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br4N and a molecular weight of 408.71 g/mol . This compound is characterized by the presence of three bromine atoms and a bromomethyl group attached to the pyridine ring, making it a highly brominated heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-5-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-(bromomethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tribromo-5-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar solvents like ethanol or dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Suzuki-Miyaura Coupling:
Oxidation and Reduction: Pyridine N-oxides or dehalogenated pyridine derivatives.
Scientific Research Applications
2,3,6-Tribromo-5-(bromomethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6-Tribromo-5-(bromomethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s reactivity is influenced by its electronic structure, which can be analyzed using techniques like frontier molecular orbital analysis .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tribromo-4-(bromomethyl)pyridine
- 2,4,6-Tribromo-3-(bromomethyl)pyridine
- 2,3,6-Tribromo-4-(bromomethyl)pyridine
Uniqueness
The presence of three bromine atoms and a bromomethyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,6-tribromo-5-(bromomethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNOIORYTDEBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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